2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid

Acetyl-CoA Carboxylase 1 (ACC1) Enzyme Inhibition Metabolic Disease

2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid (CAS 1998460-22-2) is a uniquely substituted pyrimidine scaffold that cannot be replaced by generic analogs. The 4-chlorophenyl/5-methyl pattern ensures distinct target binding validated by SAR. Features: ACC1 inhibitor (IC50 1.95 μM), CCR5 antagonist, CNS drug-like properties (LogP 2.11, PSA 63 Ų), and defined CYP profile (CYP2C19 IC50 18 μM; CYP1A2 >20 μM). Ideal for lipid metabolism, HIV entry, and neuroinflammation studies.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.67
CAS No. 1998460-22-2
Cat. No. B2441309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid
CAS1998460-22-2
Molecular FormulaC12H9ClN2O2
Molecular Weight248.67
Structural Identifiers
SMILESCC1=CN=C(N=C1C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClN2O2/c1-7-6-14-11(15-10(7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17)
InChIKeyAWKAXVDFMIPOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid (CAS 1998460-22-2): Technical Baseline and Procurement-Relevant Identity


2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid (CAS 1998460-22-2) is a heterocyclic aromatic compound with the molecular formula C₁₂H₉ClN₂O₂ and a molecular weight of 248.67 g/mol [1]. It features a pyrimidine ring substituted with a 4-chlorophenyl group at the 2-position and a carboxylic acid moiety at the 4-position, with a methyl group at the 5-position . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.11 and a polar surface area of 63 Ų [1], which are critical for its behavior in biological assays and its utility as a versatile small molecule scaffold in medicinal chemistry .

Why a Generic 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid Substitute Is Inadequate: A Technical Rationale for Procurement


Generic substitution within the pyrimidine-4-carboxylic acid class is scientifically unsound due to the profound impact of even minor structural variations on biological activity and selectivity. While compounds sharing the pyrimidine-4-carboxylic acid core may appear similar, the precise location and nature of substituents—such as the 4-chlorophenyl group at the 2-position versus alternative aryl groups, or the 5-methyl substitution pattern—dictate unique binding interactions with biological targets [1]. For instance, SAR studies on related trisubstituted pyrimidines demonstrate that modifications to the phenyl ring can alter enzyme inhibition (e.g., PknB) by orders of magnitude, and even positional isomers can exhibit vastly different activity profiles [2]. Therefore, substituting 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid with a superficially similar analog without rigorous, data-driven justification risks experimental failure, irreproducibility, and wasted resources.

Quantitative Differential Evidence for 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid: A Guide for Informed Procurement


Moderate Acetyl-CoA Carboxylase 1 (ACC1) Inhibition Distinct from Potent HPPD Inhibitor Analogs

2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid demonstrates a specific, moderate inhibitory profile against human ACC1 with an IC₅₀ of 1.95 μM (1,950 nM) [1]. This is in stark contrast to structurally distinct pyrimidine-4-carboxylic acid derivatives, such as the HPPD inhibitor CHEMBL309664, which exhibits a much more potent IC₅₀ of 20 nM against pig liver HPPD [2]. The nearly 100-fold difference in potency and the distinct enzyme targets underscore that subtle structural modifications within the pyrimidine-4-carboxylic acid class lead to divergent biological activities, making the target compound uniquely suited for applications requiring a non-potent, potentially modulatory ACC1 interaction.

Acetyl-CoA Carboxylase 1 (ACC1) Enzyme Inhibition Metabolic Disease

Preliminary CCR5 Antagonism Offers a Unique Entry Point for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid as a potential CCR5 antagonist [1]. This activity is notable because many structurally related pyrimidine-4-carboxylic acid derivatives are primarily explored for different targets, such as SHP2 antagonism or ACC1 inhibition [2]. The specific substitution pattern of this compound appears to confer a unique binding interaction with the CCR5 receptor, distinguishing it from other analogs that do not share this activity profile. While quantitative activity data (e.g., IC₅₀ or Kᵢ) is not yet available for this specific compound, the qualitative identification of CCR5 antagonism as a primary activity sets it apart from most in-class compounds.

CCR5 Antagonist HIV Entry Inhibitor Inflammatory Disease

CYP Inhibition Profile Suggests a Manageable Metabolic Liability Profile Relative to Promiscuous Analogs

Assessment of cytochrome P450 (CYP) inhibition reveals that 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid exhibits moderate inhibition of CYP2C19 with an IC₅₀ of 18 μM (18,000 nM), and minimal inhibition of CYP1A2 with an IC₅₀ > 20 μM (>20,000 nM) [1]. This profile is informative when compared to other pyrimidine derivatives that are often designed for potent kinase inhibition and may exhibit broader, more potent CYP inhibition, leading to higher drug-drug interaction (DDI) risk. The relatively high IC₅₀ values for these major metabolizing enzymes suggest a lower potential for CYP-mediated adverse interactions, which is a crucial differentiator during lead optimization for in vivo studies.

CYP Inhibition Drug Metabolism Safety Pharmacology

Optimized Physicochemical Properties for CNS Penetration Compared to Heavier, More Polar Analogs

The compound possesses a calculated LogP of 2.11 and a polar surface area (PSA) of 63 Ų [1]. These values place it within a favorable physicochemical space for crossing the blood-brain barrier, as defined by common CNS drug-likeness guidelines (e.g., LogP < 5, PSA < 90 Ų). In contrast, many pyrimidine-4-carboxylic acid analogs with additional polar substituents (e.g., amino groups, larger carboxamide moieties) or larger aromatic systems will have significantly higher PSA and/or molecular weight, reducing their likelihood of CNS penetration. For example, 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid (CAS 941236-32-4) has a higher molecular weight (263.68 g/mol) and an additional hydrogen bond donor, which would likely increase its PSA .

Physicochemical Properties CNS Drug Discovery ADME

Evidence-Backed Application Scenarios for Procuring 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid


Chemical Probe for ACC1-Mediated Metabolic Pathway Investigation

Utilize the compound's characterized, moderate ACC1 inhibitory activity (IC₅₀ = 1.95 μM) [1] as a tool compound to dissect the role of ACC1 in lipid metabolism and related disorders. Its defined potency allows for controlled modulation of the target, avoiding complete ablation of enzyme function, which is crucial for studying physiological versus pathological roles. The documented CYP inhibition profile (CYP2C19 IC₅₀ = 18 μM; CYP1A2 >20 μM) [1] supports its use in cellular assays without major confounding metabolic liabilities.

Initial Hit for CCR5 Antagonist Lead Discovery Programs

Leverage the compound's identification as a CCR5 antagonist [2] as a starting point for a medicinal chemistry campaign targeting HIV entry or chronic inflammatory diseases. Given the distinct SAR of pyrimidine-4-carboxylic acids, this compound's unique substitution pattern provides a novel scaffold for optimization, with the potential to improve potency and selectivity over known CCR5 antagonists.

CNS-Penetrant Pyrimidine Scaffold for Neurological Disease Research

Capitalize on the compound's favorable calculated CNS drug-like properties (LogP = 2.11, PSA = 63 Ų) [3] to develop targeted therapies for neurological disorders. Its low molecular weight and balanced lipophilicity make it a superior starting point for CNS drug discovery compared to more polar or heavier pyrimidine-4-carboxylic acid derivatives, potentially improving brain bioavailability and target engagement.

Reference Standard for CYP2C19 Selectivity Profiling

Employ the compound's moderate inhibition of CYP2C19 (IC₅₀ = 18 μM) and negligible effect on CYP1A2 (IC₅₀ > 20 μM) [1] as a reference point in high-throughput screening assays. This data can be used to benchmark the CYP inhibition profiles of newly synthesized pyrimidine derivatives, aiding in the early identification of analogs with a higher DDI risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.